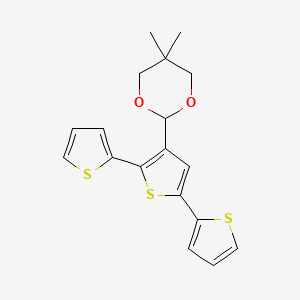
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through the cyclization of 1,4-diketones with elemental sulfur.
Coupling Reactions: The thiophene rings are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the desired thiophene-thiophene linkage.
Formation of the Dioxane Ring: The dioxane ring is formed by the reaction of a diol with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes or thiophene derivatives with various functional groups.
科学研究应用
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the development of biosensors.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The thiophene rings can engage in π-π stacking interactions, while the dioxane ring can participate in hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
相似化合物的比较
Similar Compounds
2,5-dithiophen-2-ylthiophene: Lacks the dioxane ring, making it less versatile in certain applications.
5,5-dimethyl-1,3-dioxane: Lacks the thiophene rings, reducing its potential for electronic applications.
Thiophene-2-carboxaldehyde: Contains a single thiophene ring and an aldehyde group, making it structurally simpler.
Uniqueness
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane is unique due to the combination of thiophene and dioxane rings in its structure. This combination provides a balance of electronic properties and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
634602-02-1 |
|---|---|
分子式 |
C18H18O2S3 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C18H18O2S3/c1-18(2)10-19-17(20-11-18)12-9-15(13-5-3-7-21-13)23-16(12)14-6-4-8-22-14/h3-9,17H,10-11H2,1-2H3 |
InChI 键 |
URFLVSTZZNBNNF-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(OC1)C2=C(SC(=C2)C3=CC=CS3)C4=CC=CS4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















